molecular formula C13H14N4O2S B13588017 4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide

4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B13588017
M. Wt: 290.34 g/mol
InChI Key: GESWZLOGMSCISK-UHFFFAOYSA-N
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Description

4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with trimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

4-cyano-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C13H14N4O2S/c1-9-13(10(2)17(3)15-9)16-20(18,19)12-6-4-11(8-14)5-7-12/h4-7,16H,1-3H3

InChI Key

GESWZLOGMSCISK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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